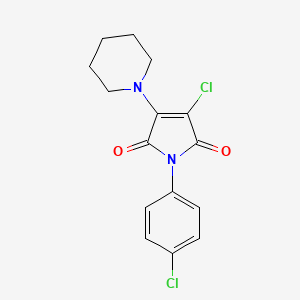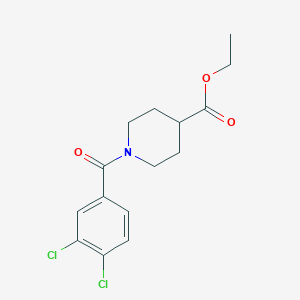
1-propyl-N-(2-pyridinylmethyl)-1H-benzimidazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Propyl-N-(2-pyridinylmethyl)-1H-benzimidazol-5-amine, also known as PPM-18, is a compound that has been studied for its potential therapeutic uses. It belongs to a class of compounds known as benzimidazoles, which have been found to have a variety of biological activities.
Mechanism of Action
The exact mechanism of action of 1-propyl-N-(2-pyridinylmethyl)-1H-benzimidazol-5-amine is not yet fully understood, but it is thought to involve the modulation of various signaling pathways in cells. It has been found to interact with proteins involved in inflammation and cell growth, among others.
Biochemical and physiological effects:
Studies have shown that this compound can have a variety of biochemical and physiological effects. For example, it has been found to inhibit the production of inflammatory cytokines and reduce the growth of cancer cells in vitro. It has also been shown to improve cognitive function in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One advantage of using 1-propyl-N-(2-pyridinylmethyl)-1H-benzimidazol-5-amine in lab experiments is that it has been well-studied and its synthesis method is well-established. However, one limitation is that its mechanism of action is not yet fully understood, which may make it difficult to interpret experimental results.
Future Directions
There are many potential future directions for research on 1-propyl-N-(2-pyridinylmethyl)-1H-benzimidazol-5-amine. For example, further studies could investigate its potential use in treating specific types of cancer or neurodegenerative diseases. Additionally, more research could be done to better understand its mechanism of action and how it interacts with various signaling pathways in cells. Overall, this compound is a promising compound that has the potential to be developed into a useful therapeutic agent.
Synthesis Methods
1-propyl-N-(2-pyridinylmethyl)-1H-benzimidazol-5-amine can be synthesized using a multi-step process involving the reaction of various starting materials. One common method involves the reaction of 2-aminomethylpyridine with 1-propyl-1H-benzimidazole-5-carbaldehyde in the presence of a catalyst and other reagents.
Scientific Research Applications
1-propyl-N-(2-pyridinylmethyl)-1H-benzimidazol-5-amine has been studied for its potential use in treating a variety of diseases and conditions. For example, it has been found to have anti-inflammatory and anti-tumor effects in animal models. It has also been investigated as a potential treatment for neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
1-propyl-N-(pyridin-2-ylmethyl)benzimidazol-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4/c1-2-9-20-12-19-15-10-13(6-7-16(15)20)18-11-14-5-3-4-8-17-14/h3-8,10,12,18H,2,9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFCSKMZRASTESH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=NC2=C1C=CC(=C2)NCC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(2-chlorophenoxy)methyl]-5-ethyl-2-thiophenecarbaldehyde](/img/structure/B5765827.png)
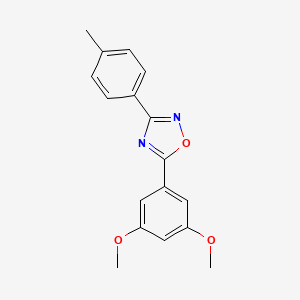
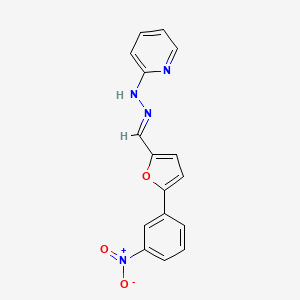
![1-[(4-fluorophenyl)sulfonyl]-3-[(methoxy-NNO-azoxy)acetyl]hexahydropyrimidine](/img/structure/B5765848.png)
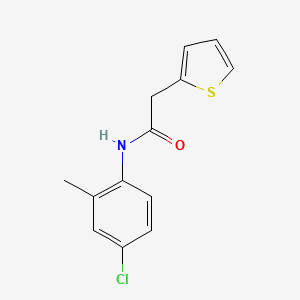

![methyl 3-{[(2,5-dichlorophenoxy)acetyl]amino}benzoate](/img/structure/B5765869.png)
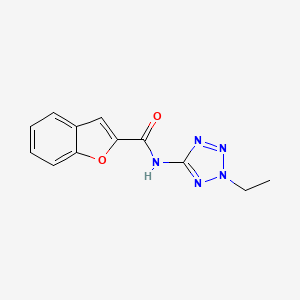
![2-(4-pyridinyl)-9,10,11,12-tetrahydro-8H-cyclohepta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5765879.png)
![methyl 5-[(4-{2-[(4-chlorophenyl)acetyl]carbonohydrazonoyl}-2-methoxyphenoxy)methyl]-2-furoate](/img/structure/B5765884.png)
![2-{[5-(4-chlorophenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-1-(4-methoxyphenyl)ethanone](/img/structure/B5765887.png)
![N-[2-(dimethylamino)ethyl]-2-methyl-3-nitrobenzamide](/img/structure/B5765891.png)
